4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a 4-chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl isocyanate
- 4-Chlorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl isocyanate
Uniqueness
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole ring and the 4-chlorobenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the pyrazole ring can enhance binding affinity to certain enzymes or receptors, while the 4-chlorobenzenesulfonyl group can provide additional sites for chemical modification.
Biological Activity
4-(4-Chlorobenzenesulfonyl)-1H-pyrazol-5-amine is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring and a sulfonyl group, this compound exhibits promising potential in various therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is C10H9ClN2O2S. Its structure features a chlorobenzenesulfonyl moiety attached to the pyrazole ring, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound possesses significant antimicrobial and anticancer properties. Below are detailed findings regarding its biological activity:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits effective antimicrobial activity against various pathogens. For instance, derivatives of pyrazole compounds have shown the ability to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies reveal that this compound can inhibit cell proliferation in several cancer cell lines. Notably, some derivatives have demonstrated higher anticancer efficacy than established chemotherapeutic agents like doxorubicin. This highlights the compound's potential as a lead in cancer drug development.
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The compound has been shown to bind with enzymes involved in oxidative stress pathways, potentially enhancing their activity and reducing cellular damage caused by reactive oxygen species.
- Cellular Modulation : By modulating cellular responses to stress, this compound may contribute to protective mechanisms against oxidative damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-1H-pyrazole | Amino group at position 3 | Exhibits strong antibacterial properties |
5-Amino-3-methylpyrazole | Methyl group at position 3 | Demonstrates enhanced anticancer activity |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Methyl substitution on pyrazole | Shows different reactivity patterns |
Pyrazole-4-sulfonamide | Sulfonamide functional group | Known for its anti-inflammatory properties |
This table illustrates the diversity within the pyrazole class while emphasizing the distinct biological activities of this compound.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting mechanisms involving apoptosis and cell cycle arrest.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-6-1-3-7(4-2-6)16(14,15)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNHQHXULZVKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(NN=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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